molecular formula C18H19N3O4 B1221370 Nitroxazepine CAS No. 47439-36-1

Nitroxazepine

Cat. No.: B1221370
CAS No.: 47439-36-1
M. Wt: 341.4 g/mol
InChI Key: CGYWLLGTCBIGSR-UHFFFAOYSA-N
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Scientific Research Applications

Nitroxazepine has several scientific research applications, including:

    Chemistry: Used as a model compound for studying tricyclic antidepressants and their chemical properties.

    Biology: Investigated for its effects on neurotransmitter reuptake and its potential use in treating various psychological disorders.

    Medicine: Primarily used as an antidepressant and for treating nocturnal enuresis.

    Industry: Used in the pharmaceutical industry for the production of antidepressant medications.

Mechanism of Action

Nitroxazepine acts as a serotonin-norepinephrine reuptake inhibitor . It affects central benzodiazepine receptors, which are associated with inhibitory GABA (gamma amino butyric acid) receptors, leading to enhanced GABA binding activity .

Safety and Hazards

Caution should be exercised in patients with a history of mental illness, any allergy, kidney or liver problems, diabetes, and suicidal tendencies .

Chemical Reactions Analysis

Types of Reactions: Nitroxazepine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Oxidation products are typically more oxidized forms of this compound.

    Reduction: Reduction products include the corresponding amine derivatives.

    Substitution: Substitution products depend on the nucleophile used and can include various substituted derivatives of this compound.

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique in its lower anticholinergic side effects compared to other tricyclic antidepressants like imipramine . This makes it a preferable option for patients who are sensitive to such side effects.

Properties

IUPAC Name

5-[3-(dimethylamino)propyl]-8-nitrobenzo[b][1,4]benzoxazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-19(2)10-5-11-20-15-6-3-4-7-17(15)25-16-9-8-13(21(23)24)12-14(16)18(20)22/h3-4,6-9,12H,5,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGYWLLGTCBIGSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501027193
Record name Nitroxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501027193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

47439-36-1
Record name 10-[3-(Dimethylamino)propyl]-2-nitrodibenz[b,f][1,4]oxazepin-11(10H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=47439-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitroxazepine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047439361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitroxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501027193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NITROXAZEPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CNU9GY55SI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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